molecular formula C22H22ClN3O4S B11412718 N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11412718
M. Wt: 459.9 g/mol
InChI Key: ZJHSKEBQFSQJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution reactions.

    Introduction of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Sulfonylation: The propane-1-sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a hydroxyl or carbonyl derivative, while substitution of the chlorine atom could yield various substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for diseases where pyrimidine derivatives have shown efficacy.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate their activity.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzyl and methoxyphenyl groups.

    N-Benzyl-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chloro and methoxyphenyl groups.

    N-(4-Methoxyphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzyl and chloro groups.

Uniqueness

N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of the benzyl, chloro, methoxyphenyl, and sulfonyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H22ClN3O4S/c1-3-13-31(28,29)22-24-14-19(23)20(25-22)21(27)26(15-16-7-5-4-6-8-16)17-9-11-18(30-2)12-10-17/h4-12,14H,3,13,15H2,1-2H3

InChI Key

ZJHSKEBQFSQJHJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.